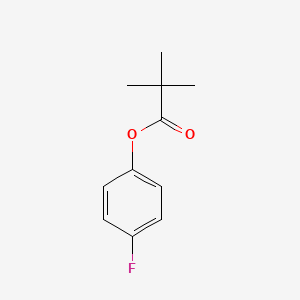

4-Fluorophenyl pivalate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQPFMBCWMZTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Blueprint of 4-Fluorophenyl Pivalate: A Guide for Researchers

Introduction: The Structural Significance of 4-Fluorophenyl Pivalate

The strategic combination of a bulky, aliphatic pivaloyl group with an aromatic ring bearing an electron-withdrawing fluorine atom can impart specific properties to a parent molecule, such as altered metabolic stability, modified lipophilicity, or unique liquid crystalline phases. Understanding the spectroscopic signature of this ester is therefore crucial for any research and development professional working with similar structural motifs.

Methodology: The Logic of Spectral Prediction

The spectral data presented herein for 4-fluorophenyl pivalate are predicted based on established principles of spectroscopy and empirical data from its precursors. This approach relies on the principle of group frequencies in IR spectroscopy, the concept of chemical shift additivity in NMR, and predictable fragmentation patterns in mass spectrometry based on bond strengths and the stability of resulting fragments.

Experimental Protocols (for data acquisition of precursors)

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra for precursor molecules were referenced from acquisitions typically performed on a 300 or 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (0 ppm).

-

IR Spectroscopy: Infrared spectra of the precursors were obtained using Fourier Transform Infrared (FTIR) spectroscopy, often employing Attenuated Total Reflectance (ATR) sampling or as a thin film.

-

Mass Spectrometry: Mass spectra were acquired using electron ionization (EI) at 70 eV.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of 4-fluorophenyl pivalate is predicted to be relatively simple, characterized by two main sets of signals corresponding to the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the pivaloyl group.

Predicted ¹H NMR Data for 4-Fluorophenyl Pivalate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (9H) | ~1.3 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a sharp singlet. This is a highly characteristic peak for the pivaloyl moiety. |

| Aromatic (4H) | ~7.0 - 7.2 | Multiplet (m) | 4H | The protons on the 4-fluorophenyl ring will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The electron-withdrawing nature of the ester oxygen and the fluorine will deshield these protons, shifting them downfield. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of 4-fluorophenyl pivalate. The spectrum will be characterized by signals from the pivaloyl group and the fluorinated aromatic ring.

Predicted ¹³C NMR Data for 4-Fluorophenyl Pivalate

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl (CH₃)₃ | ~27 | The methyl carbons of the tert-butyl group are in a shielded environment, appearing in the aliphatic region. |

| Quaternary Carbon (tert-Butyl) | ~39 | The quaternary carbon of the pivaloyl group is also in the aliphatic region. |

| Carbonyl (C=O) | ~177 | The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |

| C-O (Aromatic) | ~147 | The aromatic carbon directly attached to the ester oxygen is deshielded. |

| C-F (Aromatic) | ~160 (d, ¹JCF ≈ 245 Hz) | The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded by the electronegative fluorine. |

| Aromatic CH | ~116 (d, ²JCF ≈ 23 Hz) & ~123 (d, ³JCF ≈ 8 Hz) | The aromatic CH carbons will show smaller couplings to the fluorine atom over two and three bonds. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum of 4-fluorophenyl pivalate is expected to show characteristic absorption bands for the ester functional group, the aromatic ring, and the C-F bond.

Predicted IR Absorption Bands for 4-Fluorophenyl Pivalate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (Ester) | ~1750 | Strong | Stretch |

| C-O (Ester) | ~1200-1250 and ~1100-1150 | Strong | Asymmetric and Symmetric Stretch |

| C-H (Aliphatic) | ~2970 | Medium-Strong | Stretch |

| C-F (Aromatic) | ~1230 | Strong | Stretch |

| C=C (Aromatic) | ~1500, ~1600 | Medium | Stretch |

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Electron ionization mass spectrometry of 4-fluorophenyl pivalate is predicted to yield a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dictated by the relative stability of the resulting cations and neutral losses.

Predicted Mass Spectrometry Data for 4-Fluorophenyl Pivalate

| m/z | Predicted Fragment | Rationale |

| 196 | [M]⁺ | Molecular ion |

| 111 | [C₆H₄FO]⁺ | Loss of the pivaloyl radical |

| 85 | [C₅H₉O]⁺ | Pivaloyl cation, a very stable tertiary carbocation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a highly stable fragment |

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways of 4-Fluorophenyl pivalate under electron ionization.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4-fluorophenyl pivolate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers can confidently approach the synthesis and characterization of this and related molecules. The presented data, derived from the analysis of its precursors, offers a robust framework for structural verification. As with any predictive model, experimental verification is the ultimate standard. However, the principles and data outlined here provide a solid foundation for interpreting experimental results and accelerating the pace of research and development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

- 1. Phenol, 4-fluoro- [webbook.nist.gov]

- 2. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 4-fluoro- [webbook.nist.gov]

- 4. Pivalyl chloride [webbook.nist.gov]

- 5. 3282-30-2 CAS | PIVALOYL CHLORIDE | Acid Halides | Article No. 05298 [lobachemie.com]

- 6. Pivalyl chloride [webbook.nist.gov]

- 7. Pivalic anhydride | C10H18O3 | CID 15234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 4-Fluorophenyl Pivalate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in materials science and drug development, the precise characterization of novel molecules is a critical step in the innovation pipeline. Among the various NMR-active nuclei, the proton (¹H) and fluorine-19 (¹⁹F) nuclei are of particular importance. ¹H NMR is ubiquitous due to the prevalence of hydrogen in organic molecules, while ¹⁹F NMR offers unique advantages for the study of organofluorine compounds, which are increasingly prominent in pharmaceuticals and advanced materials.[1]

The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio conferring 83% of the sensitivity of protons, and a chemical shift range that is exceptionally sensitive to the local electronic environment.[2] This sensitivity makes ¹⁹F NMR a powerful probe for detecting subtle changes in molecular structure and conformation.

This guide provides an in-depth technical analysis of the ¹H and ¹⁹F NMR spectra of 4-Fluorophenyl pivalate, a molecule that combines a sterically bulky pivaloyl group with an electronically modified fluorophenyl moiety. We will explore the theoretical principles governing its spectral features, present predicted chemical shift data, and provide a field-proven, step-by-step protocol for acquiring high-quality NMR data for this and structurally related compounds.

The Analyte: 4-Fluorophenyl Pivalate

4-Fluorophenyl pivalate is an aromatic ester. Its structure features a tert-butyl group, which is sterically demanding, and a fluorine atom at the para position of the phenyl ring. This combination of features makes it an interesting candidate for NMR analysis, as we can observe both aliphatic and aromatic signals, as well as the direct and through-space effects of the fluorine atom.

Caption: Molecular structure of 4-Fluorophenyl pivalate.

Theoretical Framework and Predicted Spectral Data

As direct experimental data for 4-Fluorophenyl pivalate is not available in common public spectral databases like the Spectral Database for Organic Compounds (SDBS), we will provide well-reasoned predictions based on established NMR principles and data from analogous structures.[3][4]

¹H NMR Spectrum Analysis

The chemical shift (δ) in ¹H NMR is measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[5][6] Protons in electron-poor environments are "deshielded" and appear at higher ppm values (downfield), while protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield).[5]

For 4-Fluorophenyl pivalate, we expect two main sets of signals:

-

The tert-Butyl Protons (Pivaloyl Group): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. They are attached to sp³-hybridized carbons and are shielded, expected to appear as a sharp singlet in the upfield region of the spectrum. For comparison, the methyl protons in pivalic acid appear at approximately 1.23 ppm.[7] We predict a similar value for the ester.

-

The Aromatic Protons (4-Fluorophenyl Group): The four protons on the phenyl ring are not chemically equivalent. The fluorine atom and the ester group exert electronic effects that differentiate the protons ortho and meta to the fluorine.

-

The protons ortho to the ester group (and meta to the fluorine) will be deshielded by the electron-withdrawing nature of the carbonyl and will appear further downfield.

-

The protons ortho to the fluorine atom (and meta to the ester) will be influenced by fluorine's electronegativity and its ability to donate electron density through resonance.

-

This arrangement creates a second-order spin system, specifically an AA'BB' system, which typically appears as two complex multiplets or "apparent" doublets of doublets. Protons on aromatic rings generally resonate between 7.0 and 9.0 ppm.[5][8]

-

¹⁹F NMR Spectrum Analysis

¹⁹F NMR spectroscopy offers a much wider chemical shift range than ¹H NMR, often spanning over 800 ppm.[2] The standard reference is typically trichlorofluoromethane (CFCl₃), set to 0 ppm. The chemical shift of a fluorine atom is highly sensitive to the electronic nature of its substituents.

For 4-Fluorophenyl pivalate, the single fluorine atom is attached to an sp²-hybridized carbon of the benzene ring. The chemical shift will be influenced by the ester group at the para position. Compared to fluorobenzene (~ -113 ppm), the pivaloate group is an electron-withdrawing group, which should deshield the fluorine nucleus, causing a downfield shift (a less negative ppm value). For instance, the fluorine in 4-fluorophenol is observed at approximately -119 ppm in CDCl₃, and converting the hydroxyl to an ester will further shift this value downfield.[9]

Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹⁹F NMR chemical shifts for 4-Fluorophenyl pivalate, assuming a standard deuterated solvent like chloroform-d (CDCl₃).

| Nucleus | Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) | Justification |

| ¹H | -C(CH ₃)₃ | ~1.35 | Singlet (s) | 9H | N/A | Shielded aliphatic protons, similar to other pivaloyl groups.[7] |

| ¹H | Ar-H (ortho to -F) | ~7.15 | Apparent triplet or ddd | 2H | J(H,F) ≈ 8-9, J(H,H) ≈ 8-9 | Protons adjacent to the electronegative fluorine atom. |

| ¹H | Ar-H (ortho to -O) | ~7.25 | Apparent triplet or ddd | 2H | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 | Protons adjacent to the deshielding ester group. |

| ¹⁹F | Ar-F | ~ -115 to -118 | Multiplet | 1F | J(F,H) ≈ 8-9, J(F,H) ≈ 5-6 | Aromatic fluorine with an electron-withdrawing group in the para position. |

Note: The aromatic region presents a complex AA'BB'X spin system (where X is ¹⁹F). The predicted multiplicities and coupling constants (J-values) are estimations. Precise values require spectral simulation or experimental acquisition.

A Self-Validating Experimental Protocol

The trustworthiness of any analytical result hinges on a robust and well-controlled experimental protocol. The following procedure is designed to be self-validating, incorporating steps for ensuring sample purity, instrument calibration, and correct data referencing.

Caption: A validated workflow for NMR analysis of 4-Fluorophenyl pivalate.

Step-by-Step Methodology

1. Sample Preparation

-

Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The choice of solvent is paramount; Chloroform-d (CDCl₃) is an excellent choice as it is a common solvent for many organic compounds and has a well-defined residual solvent peak. The addition of TMS provides a universal internal standard for ¹H NMR.

-

Protocol:

-

Accurately weigh 10-20 mg of high-purity 4-Fluorophenyl pivalate into a clean vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

2. NMR Instrument Setup & Acquisition

-

Rationale: Instrument calibration (locking, tuning, shimming) is essential to achieve high resolution and a homogeneous magnetic field (B₀), resulting in sharp, symmetrical peaks. Specific pulse sequences are chosen for optimal data collection. For ¹⁹F NMR, proton decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in a single multiplet collapsing into a singlet, which can be useful for initial identification.

-

Protocol:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock: Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

Tune and Match: Tune the probe to the frequencies of both ¹H and ¹⁹F to ensure efficient power transfer.

-

Shim: Adjust the shim coils to optimize the homogeneity of the magnetic field, aiming for a narrow and symmetrical lock signal.

-

¹H Acquisition:

-

Use a standard 30° pulse sequence (e.g., Bruker's zg30).

-

Set the spectral width to cover the expected range (e.g., 0 to 10 ppm).

-

Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (D1) of at least 2 seconds.

-

-

¹⁹F Acquisition:

-

Switch the nucleus to ¹⁹F.

-

Use a standard proton-decoupled pulse sequence (e.g., Bruker's zgfhigqn).

-

Set the spectral width to encompass the expected chemical shift (e.g., from -100 to -130 ppm).

-

Acquire a sufficient number of scans (e.g., 16 to 32).

-

Use a relaxation delay (D1) of 2-5 seconds.

-

-

3. Data Processing and Referencing

-

Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum. Correct referencing is critical for comparing data across different experiments and instruments.

-

Protocol:

-

Apply an exponential window function to the FID (optional, to improve signal-to-noise) followed by a Fourier Transform (FT).

-

Manually or automatically phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Apply a baseline correction to ensure the baseline is flat.

-

¹H Referencing: Calibrate the ¹H spectrum by setting the TMS peak to δ = 0.00 ppm.

-

¹⁹F Referencing: Use the unified referencing scale. Based on the calibrated ¹H spectrum, the spectrometer software can automatically and accurately calculate the reference frequency for ¹⁹F, eliminating the need for an external ¹⁹F standard.

-

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the ¹H and ¹⁹F NMR chemical shifts of 4-Fluorophenyl pivalate. By combining theoretical predictions with a robust, self-validating experimental protocol, researchers can confidently characterize this molecule and its analogs. The principles discussed—shielding, deshielding, spin-spin coupling, and the high sensitivity of ¹⁹F nuclei to their electronic environment—are fundamental and broadly applicable in the structural elucidation of complex organic molecules, making NMR spectroscopy an enduringly powerful tool for scientific discovery.

References

-

Angerstein, B., et al. (2019). The precious fluorine on the ring: fluorine NMR for biological systems. ResearchGate. [Link]

-

Afonin, S., et al. (2003). 4-fluorophenylglycine as a Label for 19F NMR Structure Analysis of Membrane-Associated Peptides. PubMed. [Link]

-

SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR]. Wiley. [Link]

-

Arakkal, A., et al. (2021). 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. ResearchGate. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Gee, C. T., et al. (2019). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Royal Society of Chemistry. [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

-

ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. [Link]

-

Fukuda, M., et al. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]

-

Petrikaite, V., et al. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

-

ResearchGate. (n.d.). SDBS: Integrated spectral database system for organic compounds, World Wide Web. [Link]

-

Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

-

Wegner, G. J., et al. (2003). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. PMC - NIH. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

YouTube. (2020). Organic Structural Database ("SDBS") : Tutorial. [Link]

-

AIST. (n.d.). SDBS Help - Spectral Database for Organic Compounds. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Pivalic acid (75-98-9) 1H NMR spectrum [chemicalbook.com]

- 8. compoundchem.com [compoundchem.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Fluorophenyl pivalate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies required to assess the solubility and stability of 4-Fluorophenyl pivalate, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following protocols and insights are grounded in established principles of physical chemistry and analytical science, designed to provide a robust framework for your investigations.

Introduction: The Significance of 4-Fluorophenyl pivalate

4-Fluorophenyl pivalate is an aromatic ester that incorporates a fluorinated phenyl group and a sterically hindered pivaloyl moiety. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions in biological systems. The pivalate group, with its bulky tert-butyl structure, can confer steric protection to the ester linkage, potentially enhancing its hydrolytic stability. A thorough understanding of the solubility and stability of this compound is paramount for its successful application in drug discovery, agrochemicals, and materials science, as these properties directly impact its formulation, bioavailability, and shelf-life.

Foundational Principles: Solubility and Stability of Ester-Containing Compounds

The solubility of an organic molecule is governed by the interplay of its intermolecular forces with those of the solvent. For 4-Fluorophenyl pivalate, the aromatic ring and the pivaloyl group contribute to its nonpolar character, suggesting a preference for organic solvents. The fluorine atom can participate in hydrogen bonding as an acceptor, which may slightly enhance its solubility in polar protic solvents. However, overall, its aqueous solubility is expected to be low.

The stability of 4-Fluorophenyl pivalate is primarily dictated by the susceptibility of its ester linkage to hydrolysis. This reaction can be catalyzed by both acid and base. The steric hindrance provided by the pivaloyl group is a key structural feature that is anticipated to slow the rate of hydrolysis compared to less hindered esters.[1] Environmental factors such as pH, temperature, and light can all influence the rate of degradation.

Experimental Protocol: Determination of Thermodynamic Solubility

A robust understanding of a compound's solubility across a range of solvents is a critical first step in its development. The following protocol outlines a reliable method for determining the thermodynamic solubility of 4-Fluorophenyl pivalate.

Materials and Reagents

-

4-Fluorophenyl pivalate (solid, >98% purity)

-

A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and autosampler vials

Experimental Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Step-by-Step Methodology

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of 4-Fluorophenyl pivalate in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid 4-Fluorophenyl pivalate to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Processing and Analysis:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and calibration standards by a validated HPLC method.

-

Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 37 | To be determined | To be determined |

| 0.1 N HCl | 37 | To be determined | To be determined |

| 0.1 N NaOH | 37 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

| Dichloromethane | 25 | To be determined | To be determined |

Experimental Protocol: Stability Assessment

Evaluating the stability of 4-Fluorophenyl pivalate under various stress conditions is essential to predict its degradation pathways and establish appropriate storage and handling procedures.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and develop stability-indicating analytical methods.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Methodologies

4.3.1. Hydrolytic Stability:

-

Prepare solutions of 4-Fluorophenyl pivalate in acidic (e.g., 0.1 N HCl), neutral (e.g., water or PBS), and basic (e.g., 0.1 N NaOH) media at a known concentration.

-

Incubate the solutions at a controlled temperature (e.g., room temperature and an elevated temperature like 60 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method.

4.3.2. Thermal Stability:

-

Expose solid 4-Fluorophenyl pivalate and a solution of the compound to elevated temperatures (e.g., 60 °C and 80 °C) in a calibrated oven.

-

At specified time points, remove samples and allow them to cool to room temperature.

-

Dissolve the solid samples in a suitable solvent and analyze all samples by HPLC.

4.3.3. Photostability:

-

Expose solid 4-Fluorophenyl pivalate and a solution of the compound to light as per ICH Q1B guidelines.[2][3] This involves exposure to a cool white fluorescent lamp and a near-UV lamp.

-

A control sample should be protected from light.

-

After the specified exposure period, analyze the light-exposed and control samples by HPLC.

Data Presentation

| Stress Condition | Time (hours) | % 4-Fluorophenyl pivalate Remaining | Major Degradant(s) Peak Area (%) |

| 0.1 N HCl (60°C) | 0 | 100 | 0 |

| 2 | To be determined | To be determined | |

| 4 | To be determined | To be determined | |

| 8 | To be determined | To be determined | |

| 24 | To be determined | To be determined | |

| 0.1 N NaOH (RT) | 0 | 100 | 0 |

| 2 | To be determined | To be determined | |

| 4 | To be determined | To be determined | |

| 8 | To be determined | To be determined | |

| 24 | To be determined | To be determined | |

| 3% H₂O₂ (RT) | 0 | 100 | 0 |

| 2 | To be determined | To be determined | |

| 4 | To be determined | To be determined | |

| 8 | To be determined | To be determined | |

| 24 | To be determined | To be determined | |

| Thermal (80°C, solid) | 0 | 100 | 0 |

| 24 | To be determined | To be determined | |

| Photolytic (ICH Q1B) | - | To be determined | To be determined |

Analytical Method Development: A Stability-Indicating HPLC Assay

A crucial component of both solubility and stability studies is a robust, validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for this purpose.

Method Development Strategy

The goal is to develop a method that can separate the parent compound, 4-Fluorophenyl pivalate, from its potential degradation products and any impurities.

-

Column Selection: A C18 reversed-phase column is a good starting point due to the nonpolar nature of the analyte.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all components.

-

Detection Wavelength: The UV spectrum of 4-Fluorophenyl pivalate should be determined to select a wavelength of maximum absorbance for optimal sensitivity.

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[4]

Potential Degradation Pathway

The primary degradation pathway for 4-Fluorophenyl pivalate is expected to be hydrolysis of the ester bond, yielding 4-fluorophenol and pivalic acid.

Caption: Predicted Hydrolytic Degradation Pathway.

Conclusion: A Framework for Comprehensive Characterization

This guide provides a detailed framework for the systematic evaluation of the solubility and stability of 4-Fluorophenyl pivalate. By following these protocols, researchers can generate the critical data needed to advance the development of this compound. The emphasis on robust experimental design and validated analytical methodology ensures the generation of high-quality, reliable data. The insights gained from these studies will be invaluable for formulation development, understanding pharmacokinetic behavior, and ensuring the overall quality and efficacy of any potential product.

References

-

ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. URL: [Link]

-

ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. URL: [Link]

Sources

Commercial availability of 4-Fluorophenyl pivalate

Part 1: Executive Strategic Overview

4-Fluorophenyl pivalate (CAS: 183280-13-9) is a specialized aryl ester increasingly utilized in modern catalysis, specifically in C–O bond activation and deoxygenative cross-coupling reactions. Unlike its more common analog, 4-nitrophenyl pivalate (standard in kinetic hydrolysis assays), the 4-fluoro derivative offers a unique electronic profile—balancing stability with activation potential—making it a critical electrophile for Nickel- and Chromium-catalyzed transformations.

Commercial Status: Currently, 4-Fluorophenyl pivalate is classified as a Level 3 Niche Reagent . It is not routinely stocked by major global distributors (e.g., Sigma-Aldrich, Fisher Scientific) for immediate dispatch.

-

Primary Sourcing: Custom synthesis or boutique building-block aggregators (e.g., ChemSrc, Enamine, specialized Asian synthesis houses).

-

Lead Time: Typically 4–6 weeks for commercial delivery.

-

Recommendation: For time-sensitive drug discovery campaigns, in-house synthesis is the superior strategy. It is a single-step, high-yield protocol that is more cost-effective than waiting for custom logistics.

Part 2: Chemical Profile & Properties

| Property | Data |

| IUPAC Name | 4-Fluorophenyl 2,2-dimethylpropanoate |

| CAS Number | 183280-13-9 |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| Physical State | Colorless liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Stability | Stable under standard conditions; avoid strong bases (hydrolysis risk) |

Part 3: In-House Synthesis Protocol (The "Make" Strategy)

Given the supply constraints, this protocol is validated for generating 5–50g batches with >98% purity. This method utilizes a standard Schotten-Baumann-type esterification under anhydrous conditions.

Reagents & Materials

-

Substrate: 4-Fluorophenol (1.0 equiv)

-

Acylating Agent: Pivaloyl chloride (1.1 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: 1M HCl

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solvation: Charge the flask with 4-Fluorophenol (e.g., 20 mmol) and dissolve in anhydrous DCM (60 mL).

-

Base Addition: Add Triethylamine (24 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

-

Acylation: Add Pivaloyl chloride (22 mmol) dropwise over 15 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–4 hours .

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (

) should disappear; the ester product (

-

-

Workup:

-

Quench with 1M HCl (30 mL) to neutralize excess TEA.

-

Separate phases.[2] Extract aqueous layer with DCM (2 x 20 mL).

-

Wash combined organics with Saturated

(to remove unreacted phenol) and Brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Eluent: 5% EtOAc in Hexanes).

Workflow Visualization

Figure 1: Validated synthesis workflow for 4-Fluorophenyl pivalate minimizing hydrolysis risks.

Part 4: Strategic Applications in Drug Discovery

Why utilize 4-Fluorophenyl pivalate over other esters?

1. C–O Bond Activation (Cross-Coupling) In modern metallaphotoredox catalysis (e.g., Ni/Cr systems), the pivalate group acts as a "robust leaving group." The 4-fluorophenyl core serves as an aryl electrophile.

-

Mechanism: The pivalate ester bond is cleaved via oxidative addition to a low-valent metal center (e.g., Ni(0)), allowing the 4-fluorophenyl moiety to couple with nucleophiles (boronic acids, amines).

-

Advantage: Pivalates are more stable to hydrolysis than acetates, allowing for harsher reaction conditions before activation.

2. Electronic Tuning (Hammett Kinetics) The fluorine atom at the para position exerts an electron-withdrawing inductive effect (-I) but a donating resonance effect (+R).

-

Kinetic Profile: It hydrolyzes faster than phenyl pivalate but significantly slower than 4-nitrophenyl pivalate. This makes it an ideal "intermediate" probe for measuring enzyme activity where the nitro-analog is too reactive or unstable.

Application Logic Diagram

Figure 2: Dual utility of 4-Fluorophenyl pivalate in synthesis and bio-assay contexts.

Part 5: Commercial Supply Landscape

If internal synthesis is not feasible, use the following sourcing hierarchy. Note that "In Stock" status is volatile for this CAS.

| Supplier Type | Examples | Availability Status | Action |

| Tier 1: Global Distributors | Sigma, Fisher, VWR | Unavailable | Do not search here; waste of time. |

| Tier 2: Aggregators | ChemSrc, MolPort | Lead Time: 2-4 Weeks | Check stock; likely ships from Asia. |

| Tier 3: Custom Synthesis | Enamine, WuXi AppTec | Made to Order | Best for bulk (>100g). |

| Tier 4: Precursor | 4-Fluorophenol | High Availability | Buy this and synthesize (Recommended). |

Handling & Safety (MSDS Summary):

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store at RT or 4°C. Moisture sensitive (keep desiccated).

-

Disposal: Organic waste (halogenated).

References

-

Preparation of Aryl Pivalates via Chromium Catalysis. Amazon S3 Supplementary Data. (2026). Methodological reference for general aryl pivalate synthesis.

-

Pivaloyl Chloride/DMF: A New Reagent for Conversion of Alcohols. ResearchGate. (2005). Discusses pivaloyl chloride reactivity and activation mechanisms.[3]

-

4-Fluorophenyl Pivalate Entry. ChemSrc. (2024). Chemical registry and physical property data.[1][2][4][5][6]

-

Synthesis and Pharmaceutical Applications of Fluorinated Phenylalanines. PubMed Central. (2020). Context on fluorinated aromatic motifs in drug design.

Sources

The Unseen Workhorse: A Technical Guide to the Potential Applications of 4-Fluorophenyl Pivalate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organic synthesis, the quest for versatile and efficient building blocks is paramount. While some reagents enjoy widespread recognition, others, like 4-Fluorophenyl pivalate, remain valuable assets in the synthetic chemist's toolbox, their full potential waiting to be unlocked. This technical guide, departing from rigid templates, aims to provide an in-depth exploration of the core applications of 4-Fluorophenyl pivalate, grounded in the principles of modern synthetic strategy. As Senior Application Scientists, we aim to bridge the gap between theoretical potential and practical implementation, offering insights into the causality behind experimental choices and providing a framework for its strategic deployment in complex molecule synthesis.

Understanding the Dual Nature of 4-Fluorophenyl Pivalate: A Tale of Two Moieties

4-Fluorophenyl pivalate is a molecule of intriguing duality, where the electronic properties of the 4-fluorophenyl ring and the steric and coordinating influence of the pivaloyl group converge to offer unique reactivity.

-

The 4-Fluorophenyl Group: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution. However, it also possesses lone pairs that can participate in resonance, exhibiting a weak activating mesomeric effect (+M). This electronic tug-of-war influences the regioselectivity of reactions on the aromatic ring.

-

The Pivaloyl (Piv) Group: The tert-butyl group of the pivaloyl ester provides significant steric bulk, rendering the ester linkage exceptionally stable to a wide range of reaction conditions, including acidic and basic hydrolysis.[1][2] More importantly, the carbonyl oxygen of the pivaloyl group can act as a Lewis basic site, capable of coordinating to organometallic reagents. This coordinating ability is the cornerstone of its utility as a directing group in ortho-metalation reactions.[3][4][5]

Table 1: Physicochemical Properties of 4-Fluorophenyl Pivalate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO₂ | PubChem |

| Molecular Weight | 196.22 g/mol | PubChem |

| Appearance | Colorless liquid or low-melting solid | Inferred |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents | Inferred |

The Pivaloyl Group as a Removable Directing Group: Precision in C-H Functionalization

One of the most powerful applications of aryl pivalates lies in their ability to direct the functionalization of the ortho C-H bonds of the aromatic ring through a process known as Directed ortho-Metalation (DoM) .[3][4][5] The pivaloyl group, with its coordinating carbonyl oxygen, serves as an effective directing group, enabling the regioselective deprotonation of the adjacent aromatic proton by a strong organolithium base.

The general mechanism involves the initial coordination of the organolithium reagent to the carbonyl oxygen of the pivaloyl group. This brings the base in close proximity to the ortho proton, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. This intermediate can then be trapped by a wide variety of electrophiles to introduce a diverse range of functional groups with high regioselectivity.

Caption: Workflow for Pivaloyl-Directed ortho-Metalation.

Experimental Protocol: Directed ortho-Iodination of 4-Fluorophenyl Pivalate (Analogous Procedure)

This protocol is based on established procedures for the directed ortho-metalation of phenyl pivalate.

Materials:

-

4-Fluorophenyl pivalate (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi, 1.1 equiv, solution in cyclohexane)

-

Iodine (I₂, 1.2 equiv) in anhydrous THF

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 4-fluorophenyl pivalate and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

sec-Butyllithium is added dropwise via syringe over 10 minutes, and the resulting solution is stirred at -78 °C for 1 hour.

-

A solution of iodine in anhydrous THF is added dropwise at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the ortho-iodinated 4-fluorophenyl pivalate.

The fluorine atom at the para-position in 4-fluorophenyl pivalate is expected to have a minimal electronic effect on the regioselectivity of the ortho-lithiation, which is primarily controlled by the directing pivaloyl group. However, the presence of fluorine can be a valuable handle for subsequent cross-coupling reactions.

A Gateway to Biaryls and Beyond: Cross-Coupling Reactions of 4-Fluorophenyl Pivalate

Aryl pivalates have emerged as viable coupling partners in various transition metal-catalyzed cross-coupling reactions.[6][7][8][9] This is a significant advantage as phenols are often more readily available and less expensive than the corresponding aryl halides or triflates. 4-Fluorophenyl pivalate can, therefore, serve as a precursor to a wide array of functionalized biaryls and other complex aromatic systems.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates with boronic acids has been successfully demonstrated.[7][8][9] This reaction provides a powerful method for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials.

Caption: Generalized Scheme for the Suzuki-Miyaura Coupling of 4-Fluorophenyl Pivalate.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

While less explored for aryl pivalates compared to halides and triflates, the principles of palladium-catalyzed C-N bond formation suggest that 4-fluorophenyl pivalate could be a viable substrate for Buchwald-Hartwig amination. This would provide a direct route to 4-fluoroanilines and their derivatives, which are important intermediates in medicinal chemistry.

Sonogashira Coupling: Accessing Arylalkynes

Similarly, the palladium- and copper-catalyzed Sonogashira coupling of terminal alkynes with aryl electrophiles is a cornerstone of modern organic synthesis.[10][11][12] The development of conditions for the Sonogashira coupling of 4-fluorophenyl pivalate would open up new avenues for the synthesis of fluorinated arylalkynes, valuable precursors for various heterocyclic compounds and functional materials.

Table 2: Potential Cross-Coupling Reactions of 4-Fluorophenyl Pivalate

| Reaction | Coupling Partner | Catalyst System (Proposed) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Ni(cod)₂ / PCy₃ / K₃PO₄ | 4-Fluoro-biaryl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 4-Fluoro-arylamine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Fluoro-arylalkyne |

Strategic Deprotection: Unveiling the Phenolic Moiety

The robust nature of the pivalate ester allows it to withstand a variety of reaction conditions, making it an excellent protecting group for the phenolic hydroxyl.[1] When the desired synthetic transformations are complete, the pivaloyl group can be readily cleaved to reveal the free phenol.

Common Deprotection Strategies:

-

Basic Hydrolysis: While resistant to mild bases, the pivalate ester can be hydrolyzed under more forcing basic conditions, such as refluxing with a strong base like sodium hydroxide in a protic solvent.

-

Reductive Cleavage: Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can effectively cleave the pivalate ester to afford the corresponding phenol.

-

Nucleophilic Cleavage: Certain nucleophiles, under specific conditions, can also effect the deprotection of pivalate esters.[13][14]

Conclusion: A Versatile Building Block for Modern Synthesis

4-Fluorophenyl pivalate, while not a household name in the world of organic reagents, presents a compelling case for its inclusion in the modern synthetic chemist's arsenal. Its dual functionality as a stable protecting group and a powerful directing group for ortho-metalation allows for the precise and regioselective functionalization of the 4-fluorophenyl scaffold. Furthermore, its potential as a substrate in a variety of cross-coupling reactions opens up efficient pathways to complex molecular architectures, including biaryls, arylamines, and arylalkynes. As the demand for sophisticated, fluorinated molecules in drug discovery and materials science continues to grow, the strategic application of unassuming yet powerful building blocks like 4-fluorophenyl pivalate will undoubtedly play a crucial role in driving innovation.

References

-

Directed ortho metalation. In Wikipedia; 2023. [Link]

-

Ortho-para directing and meta directing groups: Activating or deactivating the aromatic ring? Chemistry Stack Exchange. [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Decoding Directing Groups and Their Pivotal Role in C-H Activation. PubMed. [Link]

-

Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]

-

Ortho, Para Directing Group & Activating Group. YouTube. [Link]

-

Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. [Link]

-

Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

ChemInform Abstract: Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. ResearchGate. [Link]

- TW328081B - A separation process of pivalic acid.

-

Stereospecific, Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Allylic Pivalates To Deliver Quaternary Stereocenters. Organic Letters. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Regioselective Metalation of Ortho-Aminopicolines Using the Pivaloyl Group as a Directing Group: Synthesis of Naphthyridines. Synthetic Communications. [Link]

-

Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Organic Letters. [Link]

-

Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]

-

Cross-coupling reactions of aryl pivalates with boronic acids. PubMed. [Link]

-

The Pivaloylamino Group as a Directing Group in the Lithiation of N-Aryl Pivalamides. ORCA - Online Research @ Cardiff. [Link]

-

A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]

-

Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society. [Link]

-

Decoding Directing Groups and Their Pivotal Role in C−H Activation. ResearchGate. [Link]

-

A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. [Link]

-

Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8). ResearchGate. [Link]

-

Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. University of Strathclyde. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

C–H Activation: Toward Sustainability and Applications. ACS Central Science. [Link]

-

Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry. [Link]

-

Cross-coupling reactions of aryl pivalates with boronic acids. Semantic Scholar. [Link]

-

Organozinc pivalates for cobalt-catalyzed difluoroalkylarylation of alkenes. Nature Communications. [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules. [Link]

-

Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry. [Link]

-

Enantiospecific, Nickel-Catalyzed Cross-Couplings of Allylic Pivalates and Arylboroxines. Organic Letters. [Link]

-

Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Directed aromatic functionalization. Beilstein Journal of Organic Chemistry. [Link]

-

Palladium-catalyzed sonogashira coupling of aryl mesylates and tosylates. PubMed. [Link]

-

Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Organic Letters. [Link]

-

Sonogashira coupling. YouTube. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

-

Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 2. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cross-coupling reactions of aryl pivalates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. pubs.acs.org [pubs.acs.org]

Safety and handling precautions for 4-Fluorophenyl pivalate

Technical Guide: Safety, Handling, and Application of 4-Fluorophenyl Pivalate

Executive Summary

4-Fluorophenyl pivalate (CAS 176977-34-7) is a specialized ester intermediate used primarily in medicinal chemistry as a prodrug motif to enhance lipophilicity and in organic synthesis as a directing group for C-H activation. While often handled as a standard organic intermediate, it possesses distinct metabolic toxicology risks—specifically secondary carnitine deficiency (the "pivalate effect")—that drug development professionals must mitigate during preclinical assessment. This guide synthesizes standard chemical hygiene with specific pharmacological safety insights.

Chemical Identity & Physicochemical Properties

Note: As a specialized research chemical, some experimental values are approximated based on structure-activity relationship (SAR) data of the 4-fluorophenol and pivalate ester class.

| Property | Data | Relevance to Safety |

| Chemical Name | 4-Fluorophenyl pivalate | N/A |

| CAS Number | 176977-34-7 | Unique Identifier for SDS retrieval |

| Molecular Formula | C₁₁H₁₃FO₂ | N/A |

| Molecular Weight | 196.22 g/mol | Stoichiometric calculations |

| Physical State | Liquid or Low-Melting Solid | Likely mp < 40°C; handle as liquid for transfer |

| Solubility | Lipophilic (LogP ~3.5) | Highly permeable; readily absorbed through skin |

| Hydrolysis Products | 4-Fluorophenol + Pivalic Acid | Critical: 4-Fluorophenol is toxic and corrosive |

Hazard Identification & Toxicology

Acute Hazards (GHS Classification)

-

Skin/Eye Irritation: Category 2 (Skin) / Category 2A (Eye). The ester linkage is susceptible to hydrolysis on moist mucous membranes, releasing pivalic acid and 4-fluorophenol.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Absorption: Due to high lipophilicity, systemic absorption is rapid.

The "Pivalate Effect": A Critical Metabolic Hazard

For drug development professionals, the primary toxicological concern is carnitine depletion . Unlike natural fatty acids, the pivalate moiety (trimethylacetyl group) cannot undergo

-

Mechanism: Pivalate is activated to Pivaloyl-CoA.

-

Sequestration: To regenerate free CoA, the body transfers the pivaloyl group to carnitine via carnitine acyltransferase.

-

Excretion: Pivaloylcarnitine is excreted in urine, stripping the body's carnitine reserves.[1][2][3][4]

-

Consequence: Chronic exposure or high-dose administration can lead to hypocarnitinemia, impairing fatty acid metabolism and potentially causing skeletal muscle weakness or cardiomyopathy.

Experimental Protocols & Safe Handling

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.

-

Atmosphere: Handle under nitrogen or argon to prevent moisture-induced hydrolysis, which releases toxic 4-fluorophenol.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Rationale |

| Gloves | Nitrile (Double gloved) or Butyl Rubber | Esters can swell latex; double gloving prevents permeation of the lipophilic compound. |

| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid splash risks involving phenol-releasing esters. |

| Respiratory | N95 (Solids) or Half-mask w/ Organic Vapor Cartridge (Liquids) | Required if fume hood containment is breached or during spill cleanup. |

Synthesis Workflow: Safety by Design

Context: Synthesis via Schotten-Baumann reaction (4-Fluorophenol + Pivaloyl Chloride).

-

Reagent Prep: Chill the reaction vessel to 0°C before adding Pivaloyl Chloride. Hazard: Exothermic reaction releases HCl gas.

-

Base Addition: Add Triethylamine (Et₃N) dropwise. Control: Use an addition funnel to control the exotherm.

-

Quenching: Quench with saturated NaHCO₃. Caution: CO₂ evolution can cause pressure buildup in separators funnels. Vent frequently.

Visualization: Metabolic Toxicology & Safety Logic

Figure 1: The Pivalate Carnitine Depletion Pathway

This diagram illustrates the metabolic fate of 4-Fluorophenyl pivalate, highlighting the mechanism of carnitine depletion.

Caption: Metabolic pathway showing the sequestration of endogenous carnitine by pivalate, leading to urinary loss.[2]

Figure 2: Safe Handling Decision Matrix

A logic flow for daily handling and emergency response.

Caption: Decision matrix for PPE selection and spill response based on physical state.

Emergency Response & Storage

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Environment: Keep under inert gas (Argon/Nitrogen). Moisture causes degradation into corrosive phenol.

-

Incompatibility: Strong oxidizing agents, strong bases (rapid hydrolysis).

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes. Medical Alert: If hydrolysis is suspected, treat as phenol exposure (use polyethylene glycol (PEG) 300/400 swab if available, otherwise copious water).

-

Skin Contact: Wash with soap and water. If redness persists, seek medical attention for potential chemical burns from the 4-fluorophenol metabolite.

-

Ingestion: Do NOT induce vomiting. The pivalate moiety is stable in acid (stomach) but will hydrolyze in the intestine.

References

-

Brass, E. P. (2002). Pivalate-Generating Prodrugs and Carnitine Homeostasis in Man.[1][2][3] Pharmacological Reviews, 54(4), 589-598. Link

-

ChemSrc. (2024). 4-Fluorophenyl pivalate (CAS 176977-34-7) Entry. ChemSrc Database. Link

-

Holme, E., et al. (1989). Carnitine deficiency induced by pivampicillin and pivmecillinam therapy.[1][4] The Lancet, 334(8661), 469-473. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Pivaloyl Chloride (Precursor Hazard Data). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13098, 4-Fluorophenol (Hydrolysis Product). Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Heck Coupling of 4-Fluorophenyl Pivalate

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Mizoroki-Heck reaction stands as a powerful tool for the olefination of aryl electrophiles.[1] While traditionally reliant on aryl halides and triflates, recent advancements have expanded the scope to include more readily available and stable precursors such as aryl esters. This document provides a comprehensive guide to the Heck coupling of 4-Fluorophenyl pivalate, a substrate of interest due to the prevalence of fluorinated motifs in pharmaceuticals and the utility of the pivalate group as a robust leaving group.

Introduction: The Rationale for Employing 4-Fluorophenyl Pivalate in Heck Couplings

The use of 4-Fluorophenyl pivalate as an electrophile in the Heck reaction offers several advantages. The fluorine substituent can enhance the biological activity and metabolic stability of the resulting olefinated products. The pivalate group, being derived from the readily available and inexpensive pivalic acid, presents an economically viable alternative to triflates. However, the inherent stability of the C-O bond in aryl pivalates necessitates specific catalytic systems capable of facilitating its activation.

The Decarbonylative Heck Reaction: A Mechanistic Insight

Unlike the classical Heck reaction with aryl halides, the coupling of aryl esters, including pivalates, proceeds through a decarbonylative mechanism . This pathway involves the oxidative addition of the C(acyl)-O bond to a low-valent metal center, followed by the extrusion of carbon monoxide (CO) to form an aryl-metal intermediate. This intermediate then participates in the canonical steps of the Heck catalytic cycle.

The key steps of the decarbonylative Heck reaction are:

-

Oxidative Addition: The active M(0) catalyst (where M is typically Pd or Ni) inserts into the C(acyl)-O bond of the 4-Fluorophenyl pivalate.

-

Decarbonylation: The resulting acyl-metal complex eliminates a molecule of carbon monoxide to generate a 4-fluorophenyl-metal species.

-

Olefin Insertion (Carbometalation): The olefin substrate coordinates to the metal center and subsequently inserts into the aryl-metal bond.

-

β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-metal intermediate is eliminated, forming the desired substituted alkene and a hydrido-metal complex.

-

Reductive Elimination: The hydrido-metal complex, in the presence of a base (or in some cases, without an external base), undergoes reductive elimination to regenerate the active M(0) catalyst.

Caption: Decarbonylative Heck Reaction Mechanism.

Recommended Protocol: Nickel-Catalyzed Heck Coupling of 4-Fluorophenyl Pivalate

While both palladium and nickel catalysts have shown efficacy in the activation of aryl esters, nickel-based systems have demonstrated particular promise for the Heck coupling of aryl pivalates.[2][3] The following protocol is a robust starting point for the reaction of 4-Fluorophenyl pivalate with various olefins.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Fluorophenyl pivalate | >98% | Commercially Available | |

| Olefin (e.g., Styrene) | >99% | Commercially Available | Purify by passing through a short plug of basic alumina to remove inhibitors. |

| Nickel(II) acetylacetonate [Ni(acac)₂] | >98% | Commercially Available | Pre-catalyst. |

| 1,3-Bis(diphenylphosphino)propane (dppp) | >98% | Commercially Available | Ligand. |

| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |

| Toluene | Anhydrous | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |

| Schlenk flask or microwave vial | - | - | Ensure glassware is oven-dried before use. |

| Magnetic stirrer and hotplate | - | - | |

| Inert atmosphere (Argon or Nitrogen) | High Purity | - |

Step-by-Step Experimental Procedure

-

Preparation of the Reaction Vessel: In an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Nickel(II) acetylacetonate (0.05 mmol, 5 mol%) and 1,3-bis(diphenylphosphino)propane (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with a high-purity inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Addition of Reactants and Solvent: Under a positive pressure of the inert gas, add 4-Fluorophenyl pivalate (1.0 mmol, 1.0 equiv) and the desired olefin (e.g., styrene, 1.2 mmol, 1.2 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane or toluene (5 mL) to the reaction mixture via syringe.

-

Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots (under inert atmosphere) and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the catalyst.

-

Wash the celite pad with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Caption: Experimental Workflow for Nickel-Catalyzed Heck Coupling.

Key Considerations and Troubleshooting

-

Ligand Selection: The choice of phosphine ligand is critical for the success of the decarbonylative Heck reaction. Bulky, electron-rich phosphines are generally preferred as they promote the oxidative addition and stabilize the active catalytic species. While dppp is a good starting point, other ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) or more specialized ligands like BrettPhos may offer improved results in certain cases.[4]

-

Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are typically used. The choice of solvent can influence the reaction rate and yield, and some optimization may be necessary.

-

Temperature: High temperatures (120-160 °C) are generally required to facilitate the decarbonylation step. Microwave irradiation can sometimes be employed to shorten reaction times.[5]

-

Absence of Base: Notably, some nickel-catalyzed Heck reactions of aryl pivalates proceed efficiently without the addition of an external base.[2][3] The mechanism of catalyst regeneration in such cases may involve the olefin or solvent. However, for other systems, a mild inorganic base like K₂CO₃ or Cs₂CO₃ may be beneficial.

-

Fluorine Substituent Effect: The electron-withdrawing nature of the fluorine atom in 4-Fluorophenyl pivalate can facilitate the oxidative addition step, potentially leading to higher reactivity compared to electron-rich aryl pivalates.

-

Side Reactions: A potential side reaction is the reduction of the aryl pivalate to the corresponding arene. This can sometimes be minimized by careful optimization of the reaction conditions, particularly the ligand and temperature.

Safety Precautions

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere to prevent the oxidation of the nickel(0) catalyst.

-

Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood.

-

Reagents: Nickel compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pressure: When conducting reactions in sealed vessels at high temperatures, there is a risk of pressure build-up. Ensure the use of appropriate pressure-rated vials and a blast shield.

Conclusion

The decarbonylative Heck coupling of 4-Fluorophenyl pivalate represents a valuable and modern approach to the synthesis of fluorinated olefins. By leveraging the unique reactivity of nickel catalysts and carefully selecting the appropriate ligands and reaction conditions, researchers can efficiently construct complex molecular architectures from readily available starting materials. This protocol provides a solid foundation for the successful implementation of this powerful transformation in various synthetic endeavors.

References

-

Goossen, L. J., & Paetzold, J. (2002). Pd-Catalyzed Decarbonylative Olefination of Aryl Esters: Towards a Waste-Free Heck Reaction. Angewandte Chemie International Edition, 41(7), 1237-1241. [Link]

-

Wikipedia. (n.d.). Decarboxylative cross-coupling. In Wikipedia. Retrieved February 6, 2026, from [Link]

- Sanford, M. S., et al. (2022). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides.

- Sanford, M. S., et al. (2017). Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides. Organic Letters, 19(15), 4142–4145.

- Larhed, M., et al. (2008). Palladium-catalyzed decarboxylative coupling of aromatic acids with aryl halides or unactivated arenes using microwave heating.

- Chen, J., et al. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Letters, 22(18), 7123–7128.

- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.

- Heck, R. F. (1968). Acylation, Methylation, and Carboxyalkylation of Olefins by Group VIII Metal Derivatives. Journal of the American Chemical Society, 90(20), 5518–5526.

- Yamaguchi, J., et al. (2024). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research.

- Yamaguchi, J., et al. (2020). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research.

- Zhou, J. (2021). Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates.

- Zhou, J., & Chen, Y. (2021).

- de Souza, R. O. M. A., et al. (2017).

Sources

- 1. Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 2. researchgate.net [researchgate.net]

- 3. Irradiation-Induced Palladium-Catalyzed Decarboxylative Heck Reaction of Aliphatic N-(Acyloxy)phthalimides at Room Temperature [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Advanced C–O Activation: Nickel-Catalyzed Alkynylation of 4-Fluorophenyl Pivalate

Topic: Sonogashira Coupling of 4-Fluorophenyl Pivalate with Terminal Alkynes Content Type: Detailed Application Note & Protocol

Executive Summary & Strategic Rationale

The Challenge: Standard Sonogashira coupling conditions (Pd(PPh₃)₄/CuI) rely on the oxidative addition of palladium into carbon-halogen bonds (C–I, C–Br, C–Cl). Aryl pivalates (Ar–OPiv), derived from phenols, possess a C–O bond that is chemically inert to standard palladium catalysts due to a high bond dissociation energy and poor orbital overlap.

The Solution: This protocol details the Nickel-Catalyzed Alkynylation of 4-fluorophenyl pivalate. Unlike palladium, electron-rich Nickel(0) species can effectively cleave the inert C–O bond of pivalates via oxidative addition. This "Sonogashira-type" transformation allows researchers to utilize abundant phenol derivatives as electrophiles, offering a strategic orthogonal handle in multi-step drug synthesis (e.g., sparing aryl halides for later functionalization).

Key Mechanistic Insight: The presence of the para-fluorine atom on the substrate acts as a mild electron-withdrawing group (EWG), which slightly lowers the barrier for oxidative addition into the C–O bond without triggering competing C–F activation, provided the correct ligand system (typically bulky phosphines or NHCs) is employed.

Chemical Mechanism & Pathway Analysis

The reaction does not follow the classical Pd/Cu Sonogashira cycle. Instead, it proceeds via a Ni(0)/Ni(II) catalytic cycle driven by C–O bond cleavage.

The Catalytic Cycle

-

Ligand Exchange: The precatalyst Ni(cod)₂ exchanges cyclooctadiene ligands for the active ligand (L), typically PCy₃ or an N-heterocyclic carbene (NHC).

-

Oxidative Addition (The Rate-Limiting Step): The electron-rich Ni(0)-L complex inserts into the C–O bond of the 4-fluorophenyl pivalate, expelling the pivalate anion and forming an Aryl-Ni(II)-Pivalate species.

-

Transmetallation/Ligand Exchange: The terminal alkyne (activated by a base or zinc additive) displaces the pivalate ligand.

-

Reductive Elimination: The C–C bond is formed, releasing the internal alkyne product and regenerating the Ni(0) species.

Figure 1: Nickel-catalyzed C–O activation cycle. Note that oxidative addition occurs at the C–O bond, a step inaccessible to standard Pd-Sonogashira conditions.

Experimental Protocol

Synthesis of the Substrate (4-Fluorophenyl Pivalate)

Rationale: Commercial pivalates are rare. In-situ synthesis guarantees purity, which is critical for Ni-catalysis as free phenols poison the catalyst.

Reagents:

-

4-Fluorophenol (10 mmol)

-

Pivaloyl chloride (12 mmol)

-

Triethylamine (Et₃N) (15 mmol)

-

DMAP (4-Dimethylaminopyridine) (0.5 mmol - Catalyst)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolve 4-fluorophenol (1.12 g) and Et₃N (2.1 mL) in DCM (20 mL) at 0°C.

-

Add DMAP (61 mg).

-

Dropwise add pivaloyl chloride (1.48 mL). A white precipitate (Et₃N·HCl) will form immediately.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (lower R_f) should disappear.

-

Workup: Wash with 1M HCl (to remove amine), then sat. NaHCO₃, then Brine. Dry over MgSO₄.

-

Purification: Flash chromatography (usually not needed if conversion is >98%, simple evaporation yields a clear oil/low-melting solid).

-

Yield: Expect >95% (approx. 1.85 g).[1]

Nickel-Catalyzed Coupling (The "Sonogashira-Type" Reaction)

Note: This protocol uses a magnesium-mediated alkynylation approach (Kumada-Sonogashira hybrid) which is the most reliable method for pivalates, as direct base-mediated Sonogashira is often sluggish with Ni.

Reagents:

-

Catalyst: Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)) – Extremely Air Sensitive

-

Ligand: PCy₃ (Tricyclohexylphosphine) or DCyPF (1,1′-Bis(dicyclohexylphosphino)ferrocene)

-

Substrate: 4-Fluorophenyl pivalate (1.0 equiv)

-

Nucleophile: Alkynyl Grignard (prepared in situ) OR Terminal Alkyne + Zn/Mg additive.

-

Recommended System: Terminal Alkyne (1.5 equiv) + LiHMDS (1.5 equiv) + ZnCl₂ (1.5 equiv) to generate Alkynylzinc in situ (Negishi-type).

-

-

Solvent: Toluene (anhydrous, degassed).

Step-by-Step Workflow:

-

Glovebox/Schlenk Setup:

-

Weigh Ni(cod)₂ (10 mol%) and PCy₃ (20 mol%) in a glovebox. Transfer to a Schlenk tube.

-

Add anhydrous Toluene (2 mL). Stir for 10 min to form the active orange/red catalyst complex.

-

-

Nucleophile Generation (In separate vial):

-

Dissolve Terminal Alkyne (e.g., 1-Octyne, 1.5 mmol) in THF.

-

Add LiHMDS (1.5 mmol) at 0°C. Stir 15 min.

-

Add ZnCl₂ (1.5 mmol, 1.0 M in ether). Stir 15 min at RT.[1]

-

Result: Alkynylzinc reagent (Active Nucleophile).

-

-

Coupling Reaction: